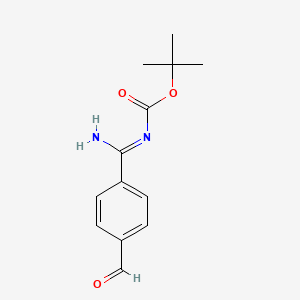

4-(Boc-amidino)benzaldehyde

Description

Contextual Significance as a Versatile Synthetic Intermediate

The utility of 4-(Boc-amidino)benzaldehyde stems from its role as a versatile synthetic intermediate. It serves as a foundational component in the construction of more complex, high-value molecules, particularly within the pharmaceutical and materials science sectors. smolecule.com The presence of two distinct reactive sites on a single, well-defined chemical scaffold allows for sequential and controlled chemical modifications.

This compound is particularly noted for its application in multicomponent reactions, such as the Ugi four-component reaction, which is a powerful tool for rapidly generating molecular diversity from simple starting materials. smolecule.com The ability to participate in such reactions makes it a valuable asset in the generation of libraries of compounds for drug discovery and screening. Furthermore, the 4-formylphenyl moiety is a common structural element in the synthesis of advanced materials like covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. chemicalbook.com The aldehyde group provides a reactive handle for building these extended, ordered structures.

Strategic Importance of the Boc-Protected Amidine and Aldehyde Functionalities

The strategic value of this compound is rooted in the distinct and complementary nature of its two functional groups.

The Boc-Protected Amidine Group:

The amidine functional group is a key structural motif found in many biologically active compounds and is recognized for its role in medicinal chemistry. rsc.org However, amidines are also highly basic and reactive, which can complicate synthetic routes. This is where the tert-butoxycarbonyl (Boc) protecting group plays a crucial role.

Protection and Stability : The Boc group temporarily "masks" the reactive N-H group of the amidine. genscript.com This protection is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, preventing the amidine from undergoing unwanted side reactions. organic-chemistry.org This stability allows chemists to perform reactions on other parts of the molecule, such as the aldehyde group, without affecting the amidine.

Controlled Deprotection : The Boc group can be removed cleanly under specific, mild acidic conditions (e.g., using trifluoroacetic acid). genscript.com This ability to deprotect the amidine at a desired stage in a multi-step synthesis is a cornerstone of its strategic utility, enabling the planned unveiling of the reactive amidine functionality for a subsequent planned reaction.

Specialized Use : While Boc protection is common for amines, its application to amidines is less frequently reported, marking this compound as a specialized reagent. rsc.org Research into Boc-derived amidines has also highlighted their potential as biologically active agents themselves. nih.govnih.gov

The Aldehyde Functionality:

The aldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis. smolecule.com Its presence on the this compound scaffold provides a reactive site for a vast array of chemical transformations.

Nucleophilic Addition and Condensation : The aldehyde is an electrophilic site, readily undergoing nucleophilic addition reactions. It can be converted into alcohols (via reduction), imines (via reaction with amines), and new carbon-carbon bonds (via reactions with Grignard or Wittig reagents).

Heterocycle Synthesis : The aldehyde is a key precursor for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals. smolecule.com For example, it can be used to construct pyrimidine (B1678525) and thiazole (B1198619) rings. smolecule.com

Peptide and Polymer Synthesis : The 4-formylphenyl group has been employed in specialized applications such as the C-terminal protection of amino acids and as a support in liquid-phase peptide synthesis. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

tert-butyl (NZ)-N-[amino-(4-formylphenyl)methylidene]carbamate |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-9(8-16)5-7-10/h4-8H,1-3H3,(H2,14,15,17) |

InChI Key |

HAKVVQHWAGOZFE-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C=O)\N |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C=O)N |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 4 Boc Amidino Benzaldehyde

Historical Perspectives and Initial Synthetic Routes

The synthesis of 4-(Boc-amidino)benzaldehyde is intrinsically linked to the broader history of amidine synthesis. One of the foundational methods for preparing amidines is the Pinner reaction, first reported by Adolf Pinner in 1877. researchgate.netchemistryviews.org This reaction initially involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt. Subsequent treatment of this intermediate with ammonia (B1221849) or an amine furnishes the corresponding amidine. researchgate.net

Historically, the synthesis of a protected amidine like this compound would have likely commenced from 4-cyanobenzaldehyde (B52832). Following the classical Pinner reaction, 4-cyanobenzaldehyde would be treated with an alcohol in the presence of a strong acid (e.g., HCl) to form the corresponding imidate. Ammonolysis of this intermediate would then yield 4-amidinobenzaldehyde. The final step would involve the protection of the amidine group with a tert-butoxycarbonyl (Boc) group, a protection strategy that gained prominence in the mid-20th century for managing reactive functional groups during complex syntheses. This multi-step approach, while foundational, often suffered from harsh reaction conditions and limited functional group tolerance.

A plausible initial synthetic route, based on these classical methods, is outlined below:

| Step | Reactant | Reagents | Product |

| 1 | 4-Cyanobenzaldehyde | Ethanol, HCl | 4-(Ethoxycarbonylimidoyl)benzaldehyde hydrochloride |

| 2 | 4-(Ethoxycarbonylimidoyl)benzaldehyde hydrochloride | Ammonia | 4-Amidinobenzaldehyde |

| 3 | 4-Amidinobenzaldehyde | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | This compound |

Contemporary Approaches in High-Yield and Scalable Production

Modern synthetic chemistry has driven the development of more efficient, high-yield, and scalable methods for the production of this compound. These contemporary approaches focus on optimizing reaction conditions, employing advanced catalytic systems, and achieving high levels of selectivity.

Optimized Reaction Conditions and Catalytic Systems

Recent advancements have moved away from the classical Pinner reaction towards more direct and milder methods. One notable approach involves the use of pre-activated guanylating agents. For instance, the reaction of an amine with a protected thiourea (B124793) derivative, activated by a coupling agent, provides a direct route to protected guanidines, which are structurally related to the Boc-amidino group. While not a direct synthesis of the target molecule, these methods highlight the modern strategy of using well-defined, reactive intermediates to achieve high yields and cleaner reactions.

Catalytic systems have also been introduced to improve the efficiency of amidine and guanidine (B92328) synthesis. For example, the use of transition metal catalysts, such as palladium, has been explored in carboamination reactions to form cyclic guanidines, demonstrating the potential for catalytic routes in this area of synthesis. umich.edu Research into catalytic, single-step transformations of alcohols and nitriles into amides with high atom economy also points towards future directions in simplifying the synthesis of related functional groups. chemistryviews.org

Chemo- and Regioselective Synthesis

The synthesis of a molecule like this compound, which contains both an aldehyde and a protected amidine group, requires careful control of chemoselectivity. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the Boc-protected amidine is sensitive to strong acids. Contemporary methods address this by employing mild reaction conditions and protecting groups that are orthogonal, meaning they can be removed without affecting other functional groups.

For example, the synthesis of a related compound, 4-(N-Boc-N-methylaminomethyl)benzaldehyde, was achieved through a chemoselective mono-reductive amination of terephthalaldehyde, showcasing a modern strategy to selectively modify one of two identical functional groups. korea.ac.kr Such principles of chemoselectivity are crucial in developing a high-yielding synthesis of this compound, ensuring that the aldehyde functionality remains intact throughout the synthetic sequence. Regioselectivity is also a key consideration when dealing with substituted aromatic rings, ensuring the desired substitution pattern is achieved. Modern synthetic methods often employ directing groups or specific catalysts to control the position of newly introduced functional groups.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates. In the context of this compound synthesis, several green chemistry principles are relevant.

One key area is the replacement of hazardous reagents. For instance, an environmentally benign method for the synthesis of N,N'-di-Boc-protected guanidines utilizes cyanuric chloride as an activating agent for di-Boc-thiourea, avoiding the use of toxic heavy-metal reagents like mercury(II) chloride. organic-chemistry.org This approach offers a safer and more sustainable alternative.

The use of greener solvents is another important aspect. Research has shown that the Pinner reaction can be improved by using cyclopentyl methyl ether (CPME), a more environmentally friendly solvent, which also simplifies product isolation. researchgate.net The development of solvent-free reactions or the use of water as a solvent are also active areas of research in green chemistry that could be applied to the synthesis of this compound. mgesjournals.comresearchgate.netnih.gov

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. wikipedia.org Modern synthetic routes, such as one-pot syntheses and catalytic reactions, are often designed to maximize atom economy by minimizing the formation of byproducts. chemistryviews.orgorganic-chemistry.org The development of a catalytic, single-step synthesis of this compound from readily available starting materials would represent a significant advancement in the green production of this important chemical intermediate.

Below is a comparative table of different synthetic approaches, highlighting their adherence to green chemistry principles:

| Synthetic Approach | Starting Materials | Reagents & Solvents | Green Chemistry Considerations |

| Historical (Pinner-based) | 4-Cyanobenzaldehyde, Ethanol, Ammonia | Strong acids (HCl), Organic solvents | Use of hazardous acids, generation of salt waste, often requires multiple steps. |

| Contemporary (Thiourea-based) | Amine, N,N'-Di-Boc-thiourea | Cyanuric chloride, THF | Avoids heavy metals, can be a one-pot reaction, but may still use organic solvents. |

| Future (Catalytic) | 4-Formylbenzoic acid derivative, Amine source | Catalyst (e.g., transition metal), Greener solvents | High atom economy, potential for catalyst recycling, milder reaction conditions. |

Reaction Chemistry and Derivatization Strategies of 4 Boc Amidino Benzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group in 4-(Boc-amidino)benzaldehyde is a primary site for a variety of chemical reactions, enabling the introduction of diverse functional groups and the construction of larger molecular scaffolds.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the aldehyde group readily undergoes nucleophilic attack, leading to a host of addition products. libretexts.org This fundamental reactivity is the basis for numerous synthetic transformations. For instance, aldehydes can react with organometallic reagents like Grignard or organolithium reagents to form secondary alcohols.

Condensation reactions, such as the aldol (B89426) condensation, are also a key feature of aldehyde chemistry. In a crossed-aldol condensation, this compound can react with ketones or other aldehydes in the presence of a base or acid catalyst to form α,β-unsaturated carbonyl compounds. psu.edu For example, the reaction with propanal, catalyzed by piperidine, can yield 3-(4-(Boc-amidino)phenyl)-2-methylpropenal. psu.edu Another important condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds.

The reactivity of the aldehyde can be influenced by the electronic nature of the aromatic ring. While the amidine group's precise electronic contribution can be complex, aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the resonance-donating effect of the phenyl ring. openstax.org

Reductive Amination Protocols for Amine Functionalization

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting aldehydes into amines. masterorganicchemistry.com This two-step, often one-pot, process involves the initial formation of an imine or iminium ion via the reaction of the aldehyde with a primary or secondary amine, followed by reduction of this intermediate to the corresponding amine. masterorganicchemistry.comnih.gov

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction conditions can be tailored to favor the formation of primary, secondary, or even tertiary amines. nih.govkanto.co.jp For instance, reaction with ammonia (B1221849) followed by reduction can yield a primary amine, while reaction with a primary amine will produce a secondary amine. masterorganicchemistry.comresearchgate.net

The efficiency of reductive amination can be influenced by catalysts and reaction conditions. Lewis acids, such as titanium(IV) isopropoxide, can be used to promote imine formation. researchgate.net The choice of solvent and temperature also plays a crucial role in optimizing the reaction yield and selectivity. researchgate.net

Table 1: Examples of Reductive Amination Reactions with Benzaldehyde (B42025) Derivatives

| Amine | Reducing Agent | Catalyst/Additive | Solvent | Product Type | Reference |

| Primary Amine | NaBH(OAc)₃ | Acetic Acid | Dichloroethane | Secondary Amine | nih.gov |

| Ammonia | NaBH₄ | Ti(OiPr)₄ | Ethanol | Primary Amine | researchgate.net |

| Secondary Amine | H₂ | Pd/C | Ethanol | Tertiary Amine | fishersci.co.uk |

| Aniline | NaBH₄ | Aquivion-Fe | CPME/Methanol | Secondary Amine | researchgate.net |

Wittig and Related Olefination Reactions

The Wittig reaction provides a reliable method for converting aldehydes into alkenes, offering excellent control over the location of the newly formed double bond. wikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an oxaphosphetane intermediate. organic-chemistry.orgstackexchange.com This intermediate then collapses to yield the alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O bond being the driving force for the reaction. organic-chemistry.orgstackexchange.com

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes, while stabilized ylides, which contain an electron-withdrawing group, predominantly give (E)-alkenes. organic-chemistry.orgstackexchange.com For this compound, the use of different Wittig reagents would allow for the synthesis of a variety of substituted styrenes with defined stereochemistry.

Related olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, offer advantages like the formation of predominantly (E)-alkenes and the use of water-soluble byproducts that are easily removed.

Table 2: General Characteristics of the Wittig Reaction

| Feature | Description | Reference |

| Reactants | Aldehyde or ketone and a phosphonium ylide. | wikipedia.org |

| Product | Alkene and triphenylphosphine (B44618) oxide. | masterorganicchemistry.com |

| Key Intermediate | Oxaphosphetane. | organic-chemistry.orgstackexchange.com |

| Driving Force | Formation of a stable phosphine oxide (P=O) bond. | organic-chemistry.org |

| Stereoselectivity | Dependent on the stability of the ylide. | organic-chemistry.orgstackexchange.com |

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgtcichemicals.com Aldehydes are common components in many named MCRs. organic-chemistry.org

For this compound, participation in MCRs can lead to the rapid construction of complex, drug-like molecules. Examples of MCRs where this aldehyde could be a key reactant include:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.comunair.ac.id

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.gov

Groebke-Blackburn-Bienaymé Reaction: A three-component reaction of an aldehyde, an isocyanide, and an amidine-containing heterocycle to form fused imidazoles. Research has shown that Boc-protected functional groups are well-tolerated in this reaction. rug.nl

The ability to incorporate the this compound core into such diverse heterocyclic systems highlights its utility in combinatorial chemistry and drug discovery. frontiersin.org

Manipulations of the Boc-Amidino Group

The Boc-protected amidine group offers a handle for further synthetic modifications, primarily through the removal of the protecting group.

Deprotection Strategies for the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and related functionalities due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.ukacsgcipr.org The deprotection of the Boc group on the amidine moiety of this compound or its derivatives is a crucial step to unmask the free amidine, which is often a key pharmacophore in medicinal chemistry.

The most common method for Boc deprotection involves treatment with a strong acid. fishersci.co.uk Reagents frequently used for this purpose include:

Trifluoroacetic acid (TFA): Often used in a solution with a solvent like dichloromethane (B109758) (DCM). rsc.org

Hydrogen chloride (HCl): Typically used as a solution in an organic solvent such as dioxane or methanol. fishersci.co.ukresearchgate.net

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate to form isobutene. acsgcipr.org It is important to note that the tert-butyl cation can potentially alkylate nucleophilic sites on the substrate, so scavengers are sometimes added to prevent this side reaction. acsgcipr.org

Alternative, milder conditions for Boc deprotection have also been developed to accommodate acid-sensitive substrates. These can include the use of Lewis acids like zinc bromide. fishersci.co.uk

Table 3: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reference |

| Trifluoroacetic acid (TFA) | DCM, room temperature | rsc.org |

| Hydrogen Chloride (HCl) | 4M in Dioxane, room temperature | researchgate.net |

| Zinc Bromide (ZnBr₂) | DCM, room temperature | fishersci.co.uk |

Chemical Modifications of the Exposed Amidine Functionality

Upon removal of the tert-butyloxycarbonyl (Boc) protecting group, the exposed amidine functionality in 4-amidinobenzaldehyde becomes a reactive site for various chemical modifications. The free amidine is basic and can be protonated to form an amidinium ion, which influences its reactivity. Key transformations include N-acylation, alkylation, and cycloaddition reactions to form heterocyclic systems.

N-Acylation: The free amidine can react with acylating agents like acetic anhydride (B1165640) or acyl chlorides. researchgate.netorientjchem.orgbath.ac.uk This reaction typically occurs at one of the nitrogen atoms, yielding N-acylamidines. The acylation can be performed under various conditions, sometimes facilitated by a base or catalyst. orientjchem.orgrsc.orgbeilstein-journals.org For instance, the N-acylation of amines, a related transformation, can be achieved using thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.org

N-Alkylation: Alkylation of the amidine nitrogen atoms can be achieved using alkyl halides. The reaction mechanism and product distribution can be complex, as alkylation can occur at either the sp2 or sp3 hybridized nitrogen, potentially leading to isomeric products. researchgate.netacs.org

Heterocycle Synthesis: The bifunctional nature of the amidine group makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netsemanticscholar.orgorganic-chemistry.orgsciencepublishinggroup.com By reacting 4-amidinobenzaldehyde with diketones, ketoesters, or other bifunctional electrophiles, heterocycles such as pyrimidines, triazines, and imidazoles can be constructed. researchgate.netsciencepublishinggroup.com For example, benzamidine (B55565) reacts with acetic anhydride to form 2-methyl-4,6-diphenyl-1,3,5-triazine. researchgate.net

Table 1: Examples of Chemical Modifications of the Amidine Functionality

| Reaction Type | Reagent/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| N-Acylation | Acetic Anhydride | N-Acetylated Amidine | researchgate.netorientjchem.org |

| N-Alkylation | Alkyl Halide | N-Alkylated Amidine | researchgate.netacs.org |

| Cycloaddition | Diketone / Ketoester | Pyrimidine (B1678525) / Triazine | researchgate.netsemanticscholar.orgorganic-chemistry.org |

Amidination Reactions and Amidino Group Transformations

The synthesis of the core structure of this compound and the subsequent transformation of the amidine group are crucial aspects of its chemistry.

Amidination Reactions: The most common method for introducing the amidine functionality is through the reaction of a nitrile precursor, such as 4-cyanobenzaldehyde (B52832). The classical Pinner reaction involves treating the nitrile with an alcohol in the presence of hydrogen chloride gas to form an imidate salt, which is then reacted with ammonia to yield the amidine. semanticscholar.orgresearchgate.net Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or tin tetrachloride (SnCl₄) can also mediate the direct addition of amines to nitriles to form N-substituted amidines. nih.gov

Amidino Group Transformations: While amidines are generally stable, they can undergo transformations under certain conditions. The most notable transformation is hydrolysis back to the corresponding amide. The hydrolysis of benzamidinium ions to benzamides can occur at room temperature in aqueous basic solutions. researchgate.netanu.edu.auchemrxiv.org The rate of this reaction is pH-dependent, increasing significantly at higher pH values. For instance, the half-life for the hydrolysis of unsubstituted benzamidinium is approximately 6 days at pH 11 but shortens to 15 hours at pH 13. researchgate.netanu.edu.auchemrxiv.org

Table 2: Synthesis and Transformation of the Amidine Group

| Reaction | Starting Material | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Pinner Reaction | 4-Cyanobenzaldehyde | 1. HCl, Alcohol 2. Ammonia | 4-Amidinobenzaldehyde | semanticscholar.orgresearchgate.net |

| Lewis Acid-Mediated Amination | 4-Cyanobenzaldehyde | Aniline, SnCl₄ or TiCl₄, 100-110°C | N-Phenylbenzamidine | nih.gov |

| Hydrolysis | 4-Amidinobenzaldehyde | Aqueous Base (e.g., pH 11-13) | 4-Formylbenzamide | researchgate.netanu.edu.auchemrxiv.org |

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core

The aromatic ring of this compound, or more commonly its halogenated precursors, is an ideal platform for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgmt.com A common strategy involves using a precursor such as 4-bromo- or 4-iodobenzaldehyde (B108471) in a Suzuki reaction, followed by the conversion of a nitrile or other group at the para-position to the Boc-amidine. nih.gov Alternatively, 4-formylphenylboronic acid can be coupled with a halide partner that bears the necessary nitrogen functionality. mdpi.comjmchemsci.com

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. mdpi.comorganic-chemistry.org Aryl bromides and iodides are typical substrates, and the reaction is tolerant of the aldehyde functionality. beilstein-journals.org The Boc-protecting group on the amidine is generally stable under these conditions, although N-unsubstituted indazoles, a related heterocycle, have been shown to participate in Heck reactions. beilstein-journals.org

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is widely used with substrates like 4-chlorobenzaldehyde (B46862) and 4-iodobenzene. nih.govbeilstein-journals.orgscielo.org.za The reaction is typically catalyzed by palladium and a copper(I) co-catalyst, although copper-free methods have been developed to prevent the unwanted homocoupling of alkynes. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. While less common for this specific substrate, it represents a powerful method for introducing nitrogen-based substituents onto the aromatic ring of a suitable precursor. acs.orgnih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Typical Halide Substrate | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide/Iodide | Boronic Acid/Ester | Pd(0) catalyst, Base | Biaryl | nih.govlibretexts.orgmt.com |

| Heck | Aryl Bromide/Iodide | Alkene | Pd(0) catalyst, Base | Substituted Alkene | mdpi.comorganic-chemistry.orgbeilstein-journals.org |

| Sonogashira | Aryl Bromide/Iodide | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne | wikipedia.orgorganic-chemistry.orgnih.gov |

| Buchwald-Hartwig | Aryl Halide | Amine/Amide | Pd(0) catalyst, Ligand, Base | Aryl Amine/Amide | acs.orgnih.gov |

Tandem Reactions and One-Pot Synthesis Utilizing Multiple Reactive Sites

The presence of multiple reactive sites in this compound allows for the design of elegant tandem or one-pot synthetic sequences. These strategies improve efficiency by reducing the number of purification steps and saving time and resources.

Aldol Condensation-Based Sequences: The aldehyde group readily participates in aldol condensations with ketones or other aldehydes. researchgate.netiitk.ac.inmasterorganicchemistry.com A notable example is the tandem cross-aldol condensation of 4-amidinobenzaldehyde with a methyl ketone, which can be followed by a platinacycle-catalyzed addition of an arylboronic acid to the resulting enone, all in a single pot. nih.gov This creates complex β-arylated ketone structures.

Cross-Coupling/Wittig Olefination: A powerful one-pot sequence combines a Suzuki cross-coupling reaction with a Wittig olefination. mdpi.comresearchgate.net For example, 4-formylphenylboronic acid can first undergo a Suzuki coupling with an aryl halide, and the resulting biaryl aldehyde can then be subjected to a Wittig reaction in the same pot to generate an extended π-system. mdpi.com While limitations exist, particularly in aqueous media, this approach is highly effective for building complex conjugated molecules. researchgate.net

Isocyanide-Based Multicomponent Reactions: In more complex scenarios, related starting materials can participate in multicomponent reactions. For instance, a one-pot reaction involving a halobenzaldehyde, an isocyanide, and another nucleophile like 4-hydroxycoumarin (B602359) can lead to the formation of intricate heterocyclic scaffolds. clockss.org

Table 4: Examples of Tandem and One-Pot Reactions

| Reaction Sequence | Key Reagents | Intermediate/Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Aldol Condensation / Arylation | Methyl Ketone, Arylboronic Acid, Pt-catalyst | β-Arylated Ketone | Tandem reaction building two C-C bonds. | nih.gov |

| Suzuki Coupling / Wittig Olefination | Aryl Halide, Phosphonium Ylide, Pd-catalyst | Stilbene derivative | One-pot synthesis of extended conjugated systems. | mdpi.comresearchgate.net |

| Isocyanide-Based MCR | Isocyanide, 4-Hydroxycoumarin | Furo[2,3-b]indole scaffold | Multicomponent reaction for complex heterocycle synthesis. | clockss.org |

Synthetic Utility of 4 Boc Amidino Benzaldehyde in the Construction of Complex Chemical Entities

Precursor in Heterocyclic Compound Synthesis

The aldehyde functionality of 4-(Boc-amidino)benzaldehyde is a key reactive handle for the construction of various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry and materials science. kit.edu The Boc-protected amidine group can be carried through many synthetic transformations and deprotected at a later stage to impart specific physicochemical properties, such as basicity and hydrogen bonding capabilities, to the final heterocyclic product.

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. jsynthchem.com The synthesis of 2-substituted benzimidazoles often involves the condensation of a 1,2-phenylenediamine derivative with an aldehyde. jsynthchem.commdpi.com In this context, this compound can be employed to introduce a protected amidino-phenyl moiety at the 2-position of the benzimidazole (B57391) core.

The general synthetic route involves the cyclocondensation reaction between this compound and a substituted 1,2-phenylenediamine. mdpi.com This reaction is typically carried out in the presence of an oxidizing agent, such as p-benzoquinone, to facilitate the formation of the fused heterocyclic system. mdpi.com The resulting product is a 2-(4-(Boc-amidino)phenyl)benzimidazole derivative. The Boc protecting group can be subsequently removed under acidic conditions to yield the free amidino-substituted benzimidazole, a structure known to exhibit inhibitory activity against enzymes like dipeptidyl peptidase III (DPP III). mdpi.com The presence of the amidine group often enhances biological activity, including antiproliferative effects against cancer cell lines. mdpi.comnih.gov

Table 1: Synthesis of Benzimidazole Derivatives

| Reactants | Key Reagents | Product Type | Reference |

|---|---|---|---|

| This compound, 1,2-phenylenediamine | p-benzoquinone | 2-(4-(Boc-amidino)phenyl)benzimidazole | mdpi.com |

| Benzaldehyde (B42025) derivatives, o-phenylenediamine | Ionic liquid [bmim][BF₄] | 2-Arylbenzimidazoles | jsynthchem.com |

Pyrimidine (B1678525) and pyridine (B92270) rings are fundamental components of numerous pharmaceuticals and biologically active compounds. The aldehyde group of this compound enables its participation in various multicomponent reactions to construct these heterocyclic scaffolds.

For pyrimidine synthesis, one common approach is the three-component reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a urea (B33335) or thiourea (B124793) derivative. researchgate.net By using this compound in such reactions, pyrimidine rings bearing the 4-(Boc-amidino)phenyl substituent can be generated. Another strategy involves the reaction of ketones, aldehydes, or esters with amidines to form pyrimidine derivatives. organic-chemistry.org For instance, the reaction of this compound with an amidine in the presence of an iron(II)-complex can yield a 4-(4-(Boc-amidino)phenyl)pyrimidine. organic-chemistry.org

The synthesis of pyridine scaffolds can also utilize this compound as a key starting material. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. Employing this compound in this reaction would lead to the formation of a 1,4-dihydropyridine (B1200194) with the substituted phenyl group at the 4-position, which can be subsequently oxidized to the corresponding pyridine. More modern methods, such as those involving Grignard exchange reactions followed by quenching with a substituted benzaldehyde, have been used to create 2,4-disubstituted pyridine derivatives. psu.edu

The utility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. kit.edumdpi.com The aldehyde group can react with diverse bifunctional reagents to construct rings of different sizes and functionalities.

For example, quinolines, which are privileged scaffolds in drug discovery, can be synthesized through methods like the Doebner-von Miller or Friedländer synthesis, both of which can utilize aldehydes. mdpi.com The reaction of this compound with anilines and α-methylene ketones or with 2-aminoaryl ketones would yield quinolines bearing the 4-(Boc-amidino)phenyl substituent. Similarly, imidazo[4,5-b]pyridines, another class of biologically active heterocycles, can be prepared from the cyclization of 2,3-diaminopyridines with benzaldehydes. mdpi.com The use of this compound in this reaction provides a direct route to imidazo[4,5-b]pyridines functionalized with a protected amidine group. mdpi.com

Role in the Generation of Amidine- and Guanidine-Containing Molecular Architectures

Amidines and guanidines are strongly basic functional groups that play crucial roles in molecular recognition and catalysis. nih.govresearchgate.net The Boc-protected amidine group of this compound makes it an ideal synthon for introducing these functionalities into larger molecular frameworks in a controlled manner. The Boc group serves to mask the high basicity of the amidine, preventing unwanted side reactions during synthesis, and can be readily removed in a final step.

A primary application is in the synthesis of complex molecules where the terminal amidine or guanidine (B92328) group is essential for biological activity, often mimicking the guanidinium (B1211019) group of arginine residues in peptides. The aldehyde function allows for the covalent attachment of the 4-(Boc-amidino)phenyl moiety to a larger scaffold through reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations.

For instance, the condensation of this compound with aminoguanidine (B1677879) can lead to the formation of bis-amidinohydrazone derivatives, which have been investigated as enzyme inhibitors. nih.gov The aldehyde reacts with the primary amine of aminoguanidine to form an amidinohydrazone, a structure with significantly decreased basicity compared to guanidine, which can be advantageous for pharmacokinetic properties. nih.gov After incorporation into the target molecule, the Boc group can be cleaved with acid to unmask the amidine, yielding the final, active compound.

Contribution to the Synthesis of Peptidomimetics and Constrained Systems

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.govbeilstein-journals.org The 4-(Boc-amidino)phenyl group is an excellent mimic for the side chain of arginine, a key amino acid involved in many biological recognition processes. The use of this compound provides a straightforward method for incorporating this arginine-like side chain into non-peptidic or modified peptide backbones.

One approach involves the use of this compound in reactions to form β-amino acids, which are building blocks for β-peptides. beilstein-journals.org For example, the condensation of this compound with β-amino acid amides can lead to the formation of cyclic aminals, which serve as precursors for functionalized β2-amino acids. beilstein-journals.org The aldehyde group is crucial for this initial cyclocondensation step.

Furthermore, the aldehyde can be used in multicomponent reactions, such as the Ugi reaction, which is a powerful tool for generating peptide-like structures. beilstein-journals.org By using this compound as the aldehyde component, peptidomimetic scaffolds containing the arginine-mimicking side chain can be rapidly assembled with high diversity. beilstein-journals.org The Boc-protected amidine ensures compatibility with the reaction conditions and the other functional groups present in the amino acid and isocyanide components.

Development of Chemical Probes and Molecular Tools

Chemical probes are essential tools for studying biological processes within living systems. pitt.edu this compound possesses features that make it a valuable precursor for the synthesis of such probes. The aldehyde group provides a reactive handle for conjugation to reporter molecules (e.g., fluorophores, biotin) or for immobilization onto solid supports, such as magnetic beads for affinity purification. diva-portal.org

The amidine functionality can act as a recognition element for specific biological targets, particularly enzymes and receptors that bind to arginine or other cationic species. For example, a probe derived from this compound could be designed to target proteases that cleave after arginine residues or to bind to RNA structures that recognize guanidinium groups. uni-regensburg.de

The synthesis of such probes would typically involve the reaction of the aldehyde of this compound with a linker molecule containing a complementary functional group (e.g., an amine or a hydrazine). This linker would also possess a bioorthogonal handle (e.g., an alkyne or azide) for subsequent "click" chemistry attachment of a reporter tag. The Boc group protects the amidine during these synthetic manipulations and can be removed just before or after the probe is introduced into the biological system, allowing for controlled activation of its binding properties. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| p-Benzoquinone |

| 2-(4-(Boc-amidino)phenyl)benzimidazole |

| Dipeptidyl peptidase III (DPP III) |

| [bmim][BF₄] |

| Pyrimidine |

| Pyridine |

| Malononitrile |

| 4-(4-(Boc-amidino)phenyl)pyrimidine |

| 1,4-dihydropyridine |

| Quinoline |

| Imidazo[4,5-b]pyridine |

| Amidine |

| Guanidine |

| Aminoguanidine |

| Amidinohydrazone |

| β-amino acid |

| Arginine |

Advanced Characterization and Theoretical Investigations in the Context of 4 Boc Amidino Benzaldehyde Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

The structural verification of intermediates and final products derived from 4-(Boc-amidino)benzaldehyde relies heavily on a suite of spectroscopic methods. Each technique provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectra of derivatives of this compound, several key resonances are diagnostic. The aldehydic proton (CHO) is particularly distinctive, typically appearing as a singlet in the downfield region around 10 δ. libretexts.org The protons on the aromatic ring display characteristic splitting patterns in the range of 7.5-8.5 ppm, with their exact chemical shifts and coupling constants influenced by the substitution pattern. mdpi.com The tert-butoxycarbonyl (Boc) protecting group gives rise to a prominent singlet at approximately 1.5 ppm, integrating to nine protons. researchgate.net The NH protons of the amidine group can appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. mdpi.com

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. The carbonyl carbon of the aldehyde is typically found in the 190-195 ppm region. rsc.orgdocbrown.info Aromatic carbons resonate between 120-150 ppm, while the quaternary carbon of the Boc group appears around 80 ppm and the methyl carbons around 28-30 ppm. mdpi.comresearchgate.net The carbon atom of the amidine functional group (C=N) has a characteristic chemical shift in the range of 160-166 ppm. mdpi.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to definitively assign these resonances and establish connectivity within complex derivatives. researchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for Derivatives of this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~10.0 | Singlet |

| Aromatic (Ar-H) | 7.5 - 8.5 | Doublet, Multiplet |

| Amidine (NH) | Variable (e.g., 9.0 - 9.6) | Broad Singlet |

| Boc group (-C(CH₃)₃) | ~1.5 | Singlet |

Table 2: Typical ¹³C NMR Chemical Shifts for Derivatives of this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 195 |

| Amidine (C=N) | 160 - 166 |

| Aromatic (Ar-C) | 120 - 150 |

| Boc group (quaternary C) | ~80 |

| Boc group (CH₃) | 28 - 30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, the IR spectrum will be dominated by several strong absorption bands. A strong, sharp band corresponding to the C=O stretch of the aldehyde typically appears around 1705 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency from a typical saturated aldehyde value of 1730 cm⁻¹. libretexts.orgpressbooks.pub The C=O stretch of the Boc group carbamate (B1207046) is also prominent, usually observed in the 1680-1720 cm⁻¹ range. Characteristic C-H stretching vibrations for the aldehyde group are found between 2700-2860 cm⁻¹. libretexts.orgpressbooks.pub The N-H stretching of the amidine and the C=N stretching will also give rise to absorptions, typically in the 3100-3500 cm⁻¹ and 1600-1680 cm⁻¹ regions, respectively. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | ~1705 |

| Aldehyde | C-H stretch | 2700 - 2860 |

| Boc Group | C=O stretch | 1680 - 1720 |

| Amidine | N-H stretch | 3100 - 3500 |

| Amidine | C=N stretch | 1600 - 1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to the structure. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ is readily observed. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

A characteristic fragmentation pattern for N-Boc protected compounds involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to induce fragmentation and provide further structural details, confirming the connectivity of the benzaldehyde (B42025) and the Boc-amidinyl moieties. nih.govescholarship.org

X-ray Crystallography of Key Intermediates and Products

While NMR, IR, and MS provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the only definitive, unambiguous proof of molecular structure and stereochemistry in the solid state. nih.gov Obtaining a "good crystal" suitable for diffraction is often a rate-limiting step, but the resulting three-dimensional structural data is invaluable. nih.gov For research involving this compound, X-ray crystallography can be used to confirm the structure of key synthetic intermediates or final products. googleapis.comresearchgate.netnih.gov This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the properties of the compound in the solid state. nih.govcore.ac.uk

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental work, providing insights into reaction mechanisms, molecular properties, and electronic structures that can be difficult to probe experimentally.

Mechanistic Insights into Reactions Involving this compound

Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways. canterbury.ac.ukresearchgate.net For reactions involving the aldehyde group of this compound, such as condensation or oxidation reactions, computational studies can elucidate the detailed mechanism. canterbury.ac.uknih.gov

For example, in a condensation reaction with an amine, DFT calculations can map the potential energy surface, identifying transition states (TS) and intermediates. researchgate.net This can reveal the step-by-step process, such as the initial nucleophilic attack on the aldehyde carbon, the formation of a hemiaminal intermediate, and the subsequent dehydration to form an imine (Schiff base). canterbury.ac.ukresearchgate.net These studies can also predict the activation energies for different steps, helping to understand the reaction kinetics and the influence of substituents or catalysts on the reaction outcome. researchgate.netsci-hub.se Similarly, for oxidation reactions of the aldehyde, computational models can distinguish between different possible mechanisms, such as nucleophilic attack or hydrogen atom transfer pathways. nih.gov

Structure-Reactivity Relationships in Derived Compounds

The reactivity of derivatives originating from this compound is fundamentally governed by the interplay of the Boc-protected amidine and the aldehyde functionalities. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions, including exposure to most nucleophiles and bases. researchgate.netorganic-chemistry.org This stability allows for selective reactions to occur at the aldehyde group without affecting the protected amidine. The Boc group can be readily removed under acidic conditions, which regenerates the amine functionality and allows for further derivatization. researchgate.netorganic-chemistry.org

The aldehyde group in this compound is a versatile functional group that can participate in a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions include, but are not limited to, condensation reactions, multicomponent reactions, and the synthesis of various heterocyclic compounds. ekb.eg

Condensation Reactions: The aldehyde functionality readily undergoes condensation reactions with various nucleophiles. For instance, it can react with amines to form Schiff bases (imines), which can be further reduced to secondary amines. This reactivity is crucial for introducing new substituents and building more complex molecular architectures. The reaction of benzaldehyde derivatives with different aromatic amines to produce Schiff bases is a common synthetic strategy. ekb.eg These Schiff bases can then be used as precursors for the synthesis of various heterocyclic compounds like azetidinones and thiazolidinones.

Synthesis of Heterocyclic Compounds: this compound can serve as a key starting material for the synthesis of various heterocyclic compounds. The aldehyde group can react with a variety of binucleophilic reagents to construct different ring systems. For example, reaction with 2-aminothiophenol (B119425) can lead to the formation of benzothiazine derivatives. Similarly, multicomponent reactions involving this compound, a β-ketoester, and an amine can yield dihydropyridine (B1217469) derivatives. The synthesis of bis-heterocyclic compounds containing a sulphur atom has been reported starting from aromatic aldehydes. nih.gov

Influence of Substituents on Reactivity: The electronic nature of substituents on the aromatic ring can significantly influence the reactivity of the aldehyde group. Electron-withdrawing groups generally increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reactivity of the aldehyde. This principle allows for the fine-tuning of the reactivity of this compound derivatives by introducing appropriate substituents on the benzene (B151609) ring.

The following table summarizes the expected reactivity of this compound in various organic reactions, which is inferred from the known reactivity of benzaldehyde and Boc-protected amines.

| Reaction Type | Reactant | Expected Product | General Reactivity |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol | High |

| Wittig Reaction | Phosphonium (B103445) Ylides (Ph3P=CHR) | Alkene | High |

| Reductive Amination | Amine (R-NH2), Reducing Agent | Secondary Amine | High |

| Henry Reaction | Nitroalkane (R-CH2NO2), Base | β-Nitro Alcohol | Moderate to High |

| Aldol (B89426) Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated Carbonyl | Moderate |

| Boc Deprotection | Strong Acid (e.g., TFA) | 4-Amidinobenzaldehyde | High |

Predictive Modeling for Novel Derivatizations

Predictive modeling, encompassing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, plays a pivotal role in the rational design of novel derivatives of this compound with desired biological activities. These computational approaches allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the highest potential for success and thereby accelerating the drug discovery process. mdpi.comjonuns.com

QSAR Studies: QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can elucidate the key molecular descriptors that govern their inhibitory potency against specific biological targets, such as serine proteases. rcsb.orgmdpi.combiorxiv.org For instance, in a study of amidino-substituted benzimidazole (B57391) derivatives, which share structural similarities with derivatives of this compound, it was found that the nature of the substituent at various positions on the benzimidazole core significantly influences their inhibitory activity against human dipeptidyl peptidase III. mdpi.comresearchgate.net The study revealed that the inhibitory potency was enhanced by specific substituents at position 2 of the benzimidazole core, with the effectiveness of substituents at position 5(6) following the order: 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine. mdpi.com

A hypothetical QSAR study on a series of this compound derivatives designed as inhibitors of a target enzyme might yield a model that correlates inhibitory activity (pIC50) with descriptors such as molecular weight (MW), lipophilicity (logP), and the presence of specific functional groups.

| Descriptor | Coefficient | Interpretation |

| Molecular Weight (MW) | -0.05 | Increasing molecular weight is slightly detrimental to activity. |

| LogP | 0.20 | Increased lipophilicity is favorable for activity. |

| Hydrogen Bond Donors | -0.15 | Fewer hydrogen bond donors are preferred for higher activity. |

| Aromatic Ring Count | 0.30 | The presence of additional aromatic rings enhances activity. |

This table represents a hypothetical QSAR model for illustrative purposes.

Molecular Docking: Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a target protein. mdpi.comnih.gov For derivatives of this compound, docking studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target enzyme. This information is invaluable for designing more potent and selective inhibitors. For example, docking studies of benzaldehyde derivatives into the active site of various enzymes have been used to rationalize their inhibitory activities and guide the design of new analogs. nih.gov In the context of serine protease inhibition, the amidine group of a deprotected derivative of this compound is expected to form strong salt bridges with the aspartate residue typically found at the bottom of the S1 pocket of these enzymes.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another critical aspect of modern drug design. mdpi.comjonuns.comsciensage.infoplos.org By predicting these properties for virtual derivatives of this compound, researchers can identify potential liabilities early in the drug discovery pipeline, such as poor oral bioavailability or potential toxicity. Various computational tools are available to predict a wide range of ADMET parameters.

The following table shows a hypothetical in silico ADMET prediction for a novel derivative of this compound.

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions mediated by this enzyme. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

This table represents a hypothetical ADMET prediction for illustrative purposes.

By integrating these predictive modeling techniques, researchers can design and synthesize novel derivatives of this compound with optimized biological activity and favorable pharmacokinetic profiles.

Emerging Research Directions and Future Prospects of 4 Boc Amidino Benzaldehyde

Exploration of Novel Reaction Pathways and Methodologies

The synthesis and reactivity of 4-(Boc-amidino)benzaldehyde are foundational to its application. Research has established reliable methods for its preparation and is beginning to explore its utility in complex chemical transformations.

Synthesis and Protection: The preparation of this compound has been described, starting from p-cyanobenzaldehyde. tubitak.gov.tr The process involves the conversion of the nitrile group into an amidine, which is then protected with a tert-butoxycarbonyl (Boc) group. tubitak.gov.tr This protection is crucial as it masks the reactive and basic nature of the amidine, allowing for selective reactions at the aldehyde position. tubitak.gov.trfiveable.megenscript.com The Boc group is favored in organic synthesis due to its stability under various conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA). masterorganicchemistry.comwikipedia.org

A key synthetic pathway involves a Pinner reaction of p-cyanobenzaldehyde to form the corresponding imidate, which is then converted to p-amidinobenzaldehyde hydrochloride. tubitak.gov.tr This intermediate is subsequently treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield the final Boc-protected product. tubitak.gov.tr

Table 1: Synthesis and Boc-Protection of p-Amidinobenzaldehyde

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | p-Cyanobenzaldehyde | HCl, Ethanol | p-(Ethoxycarbonylimidoyl)benzaldehyde hydrochloride (Pinner salt) |

| 2 | Pinner Salt | Ammonium (B1175870) chloride, Methanol/Water | p-Amidinobenzaldehyde hydrochloride |

| 3 | p-Amidinobenzaldehyde hydrochloride | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | This compound |

This table is based on synthetic procedures described in the literature. tubitak.gov.tr

Multicomponent Reactions: A significant area of emerging research is the use of this compound in multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR). smolecule.com The Ugi reaction is a powerful tool for generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to form an α-acylamino amide. beilstein-journals.orgnih.gov In this context, this compound serves as the aldehyde component, enabling the synthesis of complex peptidomimetics and heterocyclic scaffolds that incorporate a protected amidine functionality for potential further modification. smolecule.comfrontiersin.org The ability to introduce this specific functional group through an efficient MCR opens up new possibilities for creating libraries of novel compounds for drug discovery and other applications. nih.govfrontiersin.org

Applications in Materials Science and Polymer Chemistry

While direct, large-scale applications of this compound in materials science are still an emerging area, its molecular structure suggests significant potential as a versatile building block for novel polymers and functional materials.

The aldehyde group is a key functional handle for polymer synthesis and modification. It can participate in condensation polymerizations or be used to graft molecules onto polymer backbones and surfaces. For instance, benzaldehyde-functionalized polymers are used to create hydrogels through the formation of Schiff base linkages. sigmaaldrich.com The presence of the Boc-protected amidine group offers a latent functionality. After polymerization or material fabrication, the Boc group can be removed to expose the positively charged amidinium ion. masterorganicchemistry.com This post-fabrication modification could be used to tune the material's properties, such as its hydrophilicity, charge density, and ability to interact with biological molecules or anions. This strategy could be employed to create "smart" materials that respond to pH changes or other stimuli.

Advanced Functional Material Precursors

Closely linked to its potential in polymer chemistry, this compound is a promising precursor for advanced functional materials. The benzamidine (B55565) moiety is a recognized pharmacophore and a structural element in molecules designed for specific biological interactions. tubitak.gov.trnih.govnih.gov By using the Boc-protected version, chemists can construct complex architectures and deprotect the amidine group in the final step to impart a specific function.

Potential applications include:

Ion-Exchange Resins: Polymers incorporating the deprotected amidinium group could function as anion-exchange materials.

Biocompatible Coatings: The amidine group can enhance the interaction of materials with biological surfaces. Polymers derived from this compound could be used to coat medical implants, with the amidine being deprotected to improve biocompatibility or introduce antimicrobial properties.

Sensors: The aldehyde group allows for immobilization on surfaces, such as those of biosensors. The amidine group could then act as a recognition site for specific analytes.

Table 2: Potential Applications as a Functional Material Precursor

| Functional Group | Potential Role in Material Synthesis | Resulting Material Property/Application |

|---|---|---|

| Aldehyde (-CHO) | Monomer in condensation polymerization; Site for surface grafting/immobilization. | Formation of polymer backbones; Creation of functionalized surfaces for sensors or chromatography. |

| Boc-Amidine | Protected functional group, stable during synthesis. | Allows for controlled synthesis of complex structures without interference from the basic amidine. |

Bioorthogonal Chemistry and Chemical Biology Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. genscript.com This field relies on functional groups and reactions with unique reactivity. The amidine group has recently gained attention for its potential role in bioorthogonal ligations.

Specifically, the cycloaddition reaction between amidines and 1,2,3-triazines is an emerging candidate for a bioorthogonal reaction pair. organic-chemistry.orgnih.gov This reaction is fast, selective, and proceeds under mild conditions, making it suitable for biological applications. nih.govuni-muenchen.deresearchgate.netdsvatunek.com

Here, this compound could serve as a valuable synthon for chemical biology. The Boc group acts as a "cage," rendering the amidine unreactive until its removal is triggered, typically by the acidic environment of specific cellular compartments (like lysosomes) or by externally applied reagents. genscript.comvaia.com This strategy allows for spatiotemporal control over the activation of a reactive group.

For example, a researcher could incorporate this compound into a larger molecule, such as a drug or a fluorescent probe. This molecule could be introduced to cells, and upon reaching its target, the Boc group could be cleaved to unveil the amidine. The now-active amidine could then undergo a rapid and selective ligation with a triazine-tagged partner molecule, enabling targeted labeling, imaging, or drug activation. While this specific application is still prospective, the combination of a versatile aldehyde handle, a bioorthogonal-capable amidine, and a well-behaved protecting group makes this compound a highly promising tool for the future of chemical biology.

Q & A

Q. What computational tools predict the hydrogen-bonding network of this compound in crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.